Sodium arsenate heptahydrate

Descripción

Propiedades

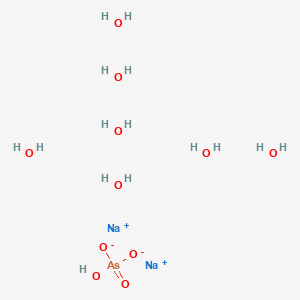

IUPAC Name |

disodium;hydrogen arsorate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLXPEJIBITWIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2(AsHO4).7H2O, AsH15Na2O11 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3032048 | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212 °F. Aqueous solution is alkaline to litmus. (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.88 (NTP, 1992) - Denser than water; will sink | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10048-95-0 | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disodium arsenate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibasic sodium arsenate (Na2HAsO4.7H2O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium arsenate dibasic heptahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENATE, DIBASIC HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90ZQ7G407W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

135 °F (NTP, 1992) | |

| Record name | SODIUM ARSENATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Trojan Horse in the Cell: A Technical Guide to Sodium Arsenate Heptahydrate as a Phosphate Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium arsenate, due to its structural and chemical similarity to inorganic phosphate, acts as a potent competitive inhibitor and a "phosphate analog" in numerous biological systems. This technical guide provides an in-depth analysis of the mechanisms by which sodium arsenate heptahydrate disrupts cellular metabolism and signaling pathways. By substituting for phosphate in critical enzymatic reactions, arsenate leads to the formation of unstable arsenylated intermediates that readily hydrolyze, a process termed "arsenolysis." This uncouples ATP production in both glycolysis and oxidative phosphorylation, leading to cellular energy depletion and toxicity. Furthermore, arsenate and its metabolites can modulate various signaling cascades, impacting cell proliferation, stress responses, and apoptosis. This document details the underlying biochemistry, provides quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the affected pathways.

The Physicochemical Basis of Phosphate Mimicry

Arsenate (AsO₄³⁻) and phosphate (PO₄³⁻) share remarkable similarities that allow arsenate to infiltrate phosphate-dependent pathways.

| Property | Phosphate (PO₄³⁻) | Arsenate (AsO₄³⁻) | Reference |

| Thermochemical Radius | 2.38 Å | 2.48 Å | [1] |

| P-O Bond Length | 1.52–1.54 Å | - | [1] |

| As-O Bond Length | - | 1.68–1.71 Å | [1] |

| Partial Negative Charge on Oxygen | -0.952 | -0.892 | [1] |

| pKa₁ | 2.16 | 2.21 | [2] |

| pKa₂ | 7.21 | 6.95 | [2] |

| pKa₃ | 12.32 | 11.49 | [2] |

Table 1: Comparison of Physicochemical Properties of Phosphate and Arsenate.

These similarities in size, charge distribution, and acidity at physiological pH enable arsenate to be recognized and transported into cells by phosphate transport systems and to fit into the active sites of many phosphate-utilizing enzymes.[3][4]

Disruption of Core Metabolic Pathways

The primary mechanism of arsenate toxicity stems from its interference with ATP production through arsenolysis in glycolysis and oxidative phosphorylation.

Glycolysis

In the glycolytic pathway, arsenate competes with inorganic phosphate in the reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

Normal Reaction (Phosphorolysis): Glyceraldehyde-3-phosphate + NAD⁺ + Pi ⇌ 1,3-Bisphosphoglycerate + NADH + H⁺

-

Arsenate Interference (Arsenolysis): Glyceraldehyde-3-phosphate + NAD⁺ + AsO₄³⁻ ⇌ 1-Arseno-3-phosphoglycerate + NADH + H⁺

The resulting 1-arseno-3-phosphoglycerate is a highly unstable anhydride that spontaneously hydrolyzes to 3-phosphoglycerate and inorganic arsenate.[5][6] This bypasses the substrate-level phosphorylation step catalyzed by phosphoglycerate kinase, where ATP is normally generated. The net result is the continuation of glycolysis without the corresponding energy yield at this crucial step.[7][8]

Oxidative Phosphorylation

In mitochondria, arsenate can substitute for phosphate in the synthesis of ATP by ATP synthase. This results in the formation of an unstable ADP-arsenate molecule, which rapidly hydrolyzes back to ADP and arsenate.[5] This futile cycle effectively uncouples electron transport from ATP synthesis, dissipating the proton motive force without capturing the energy as ATP.[2]

Quantitative Data on Arsenate as a Phosphate Analog

The following tables summarize available quantitative data on the interaction of arsenate with various biological systems.

| Enzyme | Organism | Substrate | K_m (Phosphate) | K_m (Arsenate) | V_max (Phosphate) | V_max (Arsenate) | Reference |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Mycobacterium tuberculosis | DL-Glyceraldehyde-3-phosphate | 6 ± 1 mM | 6.2 ± 0.6 mM | 1450 ± 70 min⁻¹ | 1590 ± 40 min⁻¹ | [7] |

| L-aspartate-β-semialdehyde dehydrogenase | Haemophilus influenzae | β-aspartyl-phosphate/arsenate | 2.9 mM | 1.6 mM | 710 min⁻¹ | 510 min⁻¹ | [1] |

Table 2: Comparative Enzyme Kinetics with Phosphate and Arsenate.

| Enzyme/Transporter | System | Inhibition Type | K_i / K_{ic} | IC₅₀ | Reference |

| Alkaline Phosphatase | Free enzyme | Linear mixed (competitive dominant) | K_{ic} range: 0.064 to 0.447 mM | - | [1] |

| Phosphate Transporter (OsPT8) | Rice (Oryza sativa) | Competitive | - | - | [9] |

| Insulin-dependent glucose uptake | Adipocytes | - | - | ~25 µM (arsenite) | [10] |

| Pyruvate Carboxylation | Perfused rat liver | - | - | ~4.25 µM (arsenite) | [9] |

Table 3: Inhibition Constants and IC₅₀ Values for Arsenate and its Metabolites.

| Parameter | Cell Type | Arsenite Concentration | Effect | Reference |

| Cell Viability | HEK293 | 20 µM (24h) | ~50% reduction | [11] |

| Cell Viability | BRL-3A rat liver cells | 44.38 ± 4.46 µM | IC₅₀ | [12] |

| ATP Levels | HeLa S-3 cells | Dose- and time-dependent | Decrease | [13] |

| ATP Levels | Yeast (S. cerevisiae) | 5 mM | ~50% reduction | [14] |

Table 4: Cellular Effects of Arsenate/Arsenite Exposure.

Impact on Cellular Signaling Pathways

Beyond its direct metabolic effects, arsenic species can modulate a variety of signaling pathways, often through the generation of reactive oxygen species (ROS) and interaction with protein sulfhydryl groups.

-

Stress-Activated Protein Kinase (SAPK) Pathways: Both arsenate and arsenite can activate c-Jun N-terminal kinase (JNK), a key component of the stress response pathway. However, they appear to utilize partially distinct upstream signaling components.[11][15]

-

PI3K/Akt/mTOR Pathway: Arsenic exposure has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. This activation can be initiated by upstream signals like the epidermal growth factor receptor (EGFR).[3][16]

-

Protein Tyrosine Phosphatases (PTPs): The methylated trivalent metabolites of arsenic, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are potent inhibitors of PTPs. They achieve this by directly binding to the active site cysteine residue, leading to the sustained phosphorylation of receptor tyrosine kinases and downstream signaling molecules.[12][17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of sodium arsenate.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This protocol measures the activity of GAPDH by monitoring the reduction of NAD⁺ to NADH at 340 nm in the presence of arsenate.

Reagents:

-

Assay Buffer: 25 mM Bis-Tris propane, pH 7.0.

-

NAD⁺ Solution: 0.6 mM NAD⁺ in Assay Buffer.

-

DTT Solution: 10 mM DTT in Assay Buffer.

-

Sodium Arsenate Solution: Prepare a stock solution of sodium arsenate heptahydrate in water and dilute to desired concentrations in Assay Buffer.

-

Glyceraldehyde-3-Phosphate (G3P) Solution: 0.6 mM G3P in Assay Buffer. Prepare fresh.

-

Enzyme: Purified GAPDH (1 unit).

Procedure:

-

Prepare a reaction mixture containing 25 mM Bis-Tris propane (pH 7.0), 0.6 mM NAD⁺, 10 mM DTT, 1 unit of GAPDH, and the desired concentration of sodium arsenate.

-

Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.6 mM G3P.

-

Immediately measure the increase in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Isolation of Mitochondria and Measurement of Oxidative Phosphorylation

This protocol describes the isolation of functional mitochondria from rat liver and subsequent measurement of oxygen consumption to assess the impact of arsenate.

Reagents:

-

Isolation Buffer I: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES-KOH (pH 7.4), 1.0 mM EGTA.

-

Isolation Buffer II: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES-KOH (pH 7.4).

-

Respiration Buffer (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES (pH 7.1), 110 mM sucrose, 1 g/L BSA (fatty acid free).

-

Substrates: e.g., 10 mM glutamate, 2 mM malate (for Complex I); 10 mM succinate (for Complex II).

-

ADP Solution: 100 mM ADP in Respiration Buffer.

-

Sodium Arsenate Solution: Prepare a stock solution in water and dilute to desired concentrations in Respiration Buffer.

-

Inhibitors (optional): e.g., oligomycin (ATP synthase inhibitor), FCCP (uncoupler), rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor).

Procedure:

Part A: Mitochondria Isolation

-

Euthanize a rat and perfuse the liver with ice-cold Isolation Buffer I.

-

Mince the liver and homogenize in Isolation Buffer I using a Teflon pestle homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in Isolation Buffer I and repeating the high-speed centrifugation.

-

Perform a final wash with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration (e.g., using a BCA assay).

Part B: Oxygen Consumption Measurement

-

Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with Respiration Buffer at 37°C.

-

Add a known amount of isolated mitochondria (e.g., 0.4-0.8 mg/mL) to the chamber.

-

Add substrates to stimulate respiration through a specific complex (e.g., glutamate and malate for Complex I).

-

Add a defined concentration of sodium arsenate and monitor the oxygen consumption rate.

-

Add ADP to induce state 3 respiration and observe the effect of arsenate on the respiratory control ratio (RCR = state 3 rate / state 4 rate).

-

Optionally, use specific inhibitors to further dissect the effects of arsenate on different parts of the electron transport chain.

Quantification of Cellular ATP Levels

This protocol details a method for extracting and quantifying ATP from cells treated with sodium arsenate.

Reagents:

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Perchloric Acid (PCA): 0.5 M, ice-cold.

-

Potassium Bicarbonate: 4 M.

-

ATP Assay Kit: Commercially available luciferase-based kit.

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of sodium arsenate for the desired time.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 0.5 mL of 0.5 M PCA and incubate on ice for 5 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize to approximately pH 6.0 with 4 M potassium bicarbonate.

-

Incubate on ice for 30 minutes to precipitate potassium perchlorate.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Collect the supernatant and store at -80°C until analysis.

-

Quantify ATP levels in the supernatant using a commercial ATP assay kit according to the manufacturer's instructions.

Quantitative Western Blot for Signaling Pathway Analysis

This protocol outlines a general procedure for assessing changes in protein phosphorylation in response to arsenate treatment.

Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Primary Antibodies: Phospho-specific antibody for the protein of interest and a corresponding total protein antibody.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent Substrate.

Procedure:

-

Treat cells with sodium arsenate for various times and concentrations. Include untreated and positive controls (e.g., treatment with a known activator of the pathway).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the total protein antibody to normalize for protein loading.

-

Quantify band intensities using densitometry software.

Conclusion

Sodium arsenate heptahydrate serves as a powerful tool for studying phosphate-dependent processes in biological systems. Its ability to act as a phosphate analog, leading to the uncoupling of energy metabolism and modulation of signaling pathways, provides a unique approach to investigating cellular bioenergetics and regulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of arsenate and to leverage its properties in their scientific inquiries. Understanding the mechanisms of arsenate toxicity is not only crucial from a toxicological perspective but also offers valuable insights into the fundamental roles of phosphate in cellular life.

References

- 1. Synergistic interaction of glyceraldehydes-3-phosphate dehydrogenase and ArsJ, a novel organoarsenical efflux permease, confers arsenate resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drexel.edu [drexel.edu]

- 3. Interactions of arsenate with the phosphate-transporting system of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Contribution of the Phosphate Transport Pathway to Arsenic Accumulation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glyceraldehyde-3-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Arsenite Effects on Mitochondrial Bioenergetics in Human and Mouse Primary Hepatocytes Follow a Nonlinear Dose Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of Arsenic (III) on Isolated Liver Mitochondria: A New Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-term effects of sodium arsenite (AsIII) and sodium arsenate (AsV) on carbohydrate metabolism in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arsenite-induced apoptosis can be attenuated via depletion of mTOR activity to restore autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of PINK1 and Parkin gene silencing on sodium arsenite-induced mitophagy in normal rat liver cells (BRL-3A) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium arsenite induces ATP depletion and mitochondrial damage in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from saline strain Idiomarina loihiensis [scirp.org]

- 16. researchgate.net [researchgate.net]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

In Vitro Toxicological Profile of Sodium Arsenate Heptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O), a pentavalent inorganic arsenic compound. Understanding the cellular and molecular mechanisms of arsenic toxicity is crucial for both environmental health risk assessment and the development of potential therapeutic applications. This document summarizes key findings on its cytotoxicity, genotoxicity, and impact on cellular signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes.

Cytotoxicity

Sodium arsenate induces cell death in a concentration-dependent manner across various cell lines. The primary modes of cell death observed are apoptosis and, in some cases, necrosis at higher concentrations. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Cytotoxicity of Sodium Arsenate in Human Cell Lines

| Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |

| Neuro-2a | Mouse Neuroblastoma | 24 | As(V) was found to be five times less toxic than As(III) | [1] |

| HEp-2 | Human Laryngeal Carcinoma | Not Specified | Not Specified | [2] |

| HepG2 | Human Liver Carcinoma | 24 | Significant DNA damage at 10 µM | [3] |

Note: Many studies focus on sodium arsenite (As(III)), which is generally more toxic than sodium arsenate (As(V))[1]. Data presented here is specific to sodium arsenate where available.

Genotoxicity

Sodium arsenate has been shown to induce genotoxic effects, including DNA damage and chromosomal aberrations. The Comet assay and micronucleus test are common methods to evaluate these effects.

Table 2: Genotoxicity of Sodium Arsenate in Human Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| TK6 | Comet Assay | Not Specified | Induced DNA damage | [4] |

| Human Lymphocytes | Chromosome Aberration | Not Specified | Dose-dependent increase in chromosomal aberrations | [5] |

| Human Lymphocytes | Micronucleus Test | Not Specified | Dose-dependent increase in micronuclei frequency | [5] |

| HepG2 | Comet Assay | 10 µM | Significant DNA damage | [3] |

Oxidative Stress and Apoptosis

A primary mechanism of sodium arsenate toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death (apoptosis).

Key events in arsenic-induced oxidative stress and apoptosis include:

-

ROS Generation: Arsenic exposure leads to an increase in cellular ROS levels.

-

Depletion of Antioxidants: A decrease in the levels of antioxidants like glutathione (GSH) is often observed.

-

Mitochondrial Dysfunction: ROS can lead to the depolarization of the mitochondrial membrane.

-

Caspase Activation: The apoptotic cascade is initiated through the activation of caspases (e.g., caspase-3, -9).

-

DNA Fragmentation: A hallmark of apoptosis is the cleavage of DNA into smaller fragments.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Objective: To determine the cytotoxic effects of sodium arsenate and calculate the IC50 value.

Materials:

-

Target cell line

-

Sodium arsenate heptahydrate

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of sodium arsenate in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of sodium arsenate. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add MTT solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To quantify DNA damage in cells treated with sodium arsenate.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium bromide or SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells and resuspend them in PBS.

-

Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid, forming a "comet tail".

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize and score the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Sodium arsenate exposure can modulate various intracellular signaling pathways, leading to toxicological outcomes.

Caption: Arsenic-induced oxidative stress and apoptosis pathway.

Experimental Workflows

A typical workflow for assessing the in vitro toxicity of sodium arsenate heptahydrate involves a series of assays to characterize its effects on cell viability, genotoxicity, and mechanisms of cell death.

Caption: General workflow for in vitro toxicological assessment.

Conclusion

The in vitro toxicological profile of sodium arsenate heptahydrate is characterized by its ability to induce cytotoxicity and genotoxicity, primarily through the induction of oxidative stress and subsequent apoptosis. The data and protocols presented in this guide offer a foundational understanding for researchers investigating the toxicological effects of this compound. Further research is warranted to fully elucidate the complex signaling pathways involved and to translate these in vitro findings to in vivo models.

References

- 1. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEp-2 cell line as an experimental model to evaluate genotoxic effects of pentavalent inorganic arsenic [scielo.org.ar]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Comprehensive Guide to the Safe Laboratory Handling of Sodium Arsenate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety and handling precautions for sodium arsenate heptahydrate in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.

Chemical and Physical Properties

Sodium arsenate heptahydrate is an odorless, crystalline solid.[1] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Data | References |

| Chemical Formula | Na₂HAsO₄·7H₂O | [2][3][4][5] |

| Molecular Weight | 312.01 g/mol | [1][2][3] |

| Appearance | Colorless or white crystals | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point | Approximately 57 °C (135 °F) | [1][2][6] |

| Boiling Point | Decomposes at 180 °C (356 °F) | [1][2] |

| Specific Gravity | 1.87 - 1.88 | [2][3] |

| Solubility | Soluble in water; slightly soluble in alcohol. | [2][3] |

| pH | Alkaline to litmus | [1][7] |

Hazard Identification and Toxicology

Sodium arsenate heptahydrate is classified as highly toxic and is a known human carcinogen.[3][4][8] Exposure can occur through inhalation, ingestion, or skin contact.[4]

Acute Effects:

-

Inhalation: May cause severe irritation to the mucous membranes and respiratory tract, leading to symptoms such as coughing, shortness of breath, and pulmonary edema.[2][6]

-

Ingestion: Highly toxic and may be fatal.[2][9] Symptoms include nausea, vomiting, abdominal pain, and diarrhea.[10]

-

Skin Contact: Can cause irritation, redness, and pain.[2] Absorption through the skin can lead to systemic poisoning.[4]

-

Eye Contact: May result in irritation, redness, pain, and conjunctivitis.[2]

Chronic Effects:

-

Prolonged or repeated exposure may lead to arsenic poisoning, characterized by skin lesions, perforation of the nasal septum, liver and kidney damage, and disorders of the cardiovascular and central nervous systems.[2]

Occupational Exposure Limits

To minimize the risk of adverse health effects, occupational exposure to inorganic arsenic compounds is strictly regulated.

| Regulatory Body | Exposure Limit (as Arsenic) | Details |

| OSHA (PEL) | 0.01 mg/m³ | 8-hour time-weighted average |

| ACGIH (TLV) | 0.01 mg/m³ | 8-hour time-weighted average |

| NIOSH (REL) | 0.002 mg/m³ | 15-minute ceiling limit |

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to sodium arsenate heptahydrate.

-

Ventilation: All manipulations of sodium arsenate heptahydrate, especially those that may generate dust, must be conducted in a certified chemical fume hood or a glove box.[3][11] A system of local and/or general exhaust is recommended to keep employee exposures below the Airborne Exposure Limits.[4]

-

Designated Area: A specific area of the laboratory should be designated for work with arsenic compounds. This area must be clearly marked with warning signs.[8][11] All equipment and personal protective equipment (PPE) should remain in this designated area.[11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[8][11]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling sodium arsenate heptahydrate.

-

Respiratory Protection: For operations that generate dust, a NIOSH-approved respirator with a P100 filter is required.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[11] Gloves should be inspected before each use and changed frequently.[6]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[4][5]

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact are required.[3][5][11] Contaminated work clothes should not be taken home and should be laundered by trained personnel.[8]

Handling and Storage Procedures

Strict protocols for handling and storage are essential to prevent contamination and accidental exposure.

-

Handling:

-

Storage:

-

Store in a cool, dry, well-ventilated area.[3]

-

Keep containers tightly closed.[3]

-

Store in a locked poison cabinet or a designated and secured area, accessible only to authorized personnel.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, iron, aluminum, and zinc.[2][3]

-

Spill and Waste Disposal Procedures

Spill Response Workflow

References

- 1. Sodium arsenate, dibasic heptahydrate | AsH15Na2O11 | CID 61460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SODIUM ARSENATE HEPTAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Sodium Arsenate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. actylislab.com [actylislab.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. static.igem.org [static.igem.org]

- 7. SODIUM ARSENATE HEPTAHYDRATE AR ACS | Lab chemical distributors, Lab chemical supplier, Lab chemical manufacturer, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory Chemicals, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 8. nj.gov [nj.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. drexel.edu [drexel.edu]

physical and chemical properties of ACS reagent grade sodium arsenate heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ACS reagent grade sodium arsenate heptahydrate. The information is intended for use by professionals in research, scientific, and drug development fields. All quantitative data is presented in a clear, tabular format for ease of reference, and detailed experimental protocols for key properties are provided.

Core Physical and Chemical Properties

Sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O) is a colorless, odorless crystalline solid.[1] It is an inorganic compound that is highly toxic and should be handled with extreme care in a laboratory setting.[2][3] As an ACS grade reagent, it meets the stringent purity standards set by the American Chemical Society, making it suitable for analytical applications where high purity is essential.[2][3]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | Na₂HAsO₄·7H₂O | [4] |

| Molecular Weight | 312.01 g/mol | [5] |

| CAS Number | 10048-95-0 | [4] |

| Appearance | Colorless or white crystalline solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 57 °C (decomposes) | [6] |

| Solubility in Water | 61 g/100 mL at 15 °C | [7] |

| pH of 5% solution | 8.0 - 9.5 at 25 °C | [5] |

| Density | 1.87 g/cm³ | [7] |

ACS Reagent Grade Specifications

ACS reagent grade sodium arsenate heptahydrate must adhere to the following specifications to ensure its suitability for high-purity applications.

| Test | Specification |

| Assay | 98.0 - 102.0% Na₂HAsO₄·7H₂O |

| Insoluble Matter | ≤ 0.005% |

| Arsenite (as As₂O₃) | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.001% |

| Nitrate (NO₃) | ≤ 0.005% |

| Sulfate (SO₄) | ≤ 0.01% |

| Heavy Metals (as Pb) | ≤ 0.002% |

| Iron (Fe) | ≤ 0.001% |

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of sodium arsenate heptahydrate.

Melting Point Determination (Adapted from USP <741> Class Ia)

The melting point of sodium arsenate heptahydrate can be determined using a capillary melting point apparatus.[8]

-

Sample Preparation: A small amount of the crystalline sodium arsenate heptahydrate is placed in a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. For sodium arsenate heptahydrate, decomposition is noted around 57 °C.[6]

Water Solubility Determination (Adapted from OECD Guideline 105)

The flask method is suitable for determining the water solubility of sodium arsenate heptahydrate, as its solubility is greater than 10⁻² g/L.[9]

-

Preparation of a Saturated Solution: An excess amount of sodium arsenate heptahydrate is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 15 °C) for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of arsenic in the clear aqueous phase is determined using a suitable analytical method, such as inductively coupled plasma-mass spectrometry (ICP-MS).

-

Calculation: The solubility is calculated and expressed in grams per 100 mL of water.

pH of a 5% Aqueous Solution (Adapted from ASTM E70)

The pH of a 5% aqueous solution of sodium arsenate heptahydrate is measured using a calibrated pH meter.[10][11][12]

-

Solution Preparation: A 5% (w/v) solution is prepared by dissolving 5.0 g of sodium arsenate heptahydrate in distilled water and diluting to 100 mL in a volumetric flask.

-

pH Meter Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 7.00 and pH 10.00) at 25 °C.[6]

-

Measurement: The calibrated electrode is immersed in the 5% sodium arsenate heptahydrate solution, and the pH reading is recorded once it stabilizes.

Assay (Iodometric Titration)

This method determines the purity of sodium arsenate heptahydrate by titrating the liberated iodine after reaction with potassium iodide.

-

Sample Preparation: Accurately weigh approximately 0.5 g of sodium arsenate heptahydrate and dissolve it in 25 mL of distilled water in an Erlenmeyer flask.

-

Reaction: Add 2 g of potassium iodide and 10 mL of hydrochloric acid to the solution.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Endpoint Determination: Add 2 mL of starch indicator solution, which will turn the solution blue. Continue the titration with sodium thiosulfate until the blue color disappears.

-

Calculation: The percentage of sodium arsenate heptahydrate is calculated from the volume of sodium thiosulfate solution used.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for ensuring that a batch of sodium arsenate heptahydrate meets ACS reagent grade specifications.

Caption: Quality Control Workflow for ACS Reagent Grade Sodium Arsenate Heptahydrate.

References

- 1. oecd.org [oecd.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. cheminovas.com [cheminovas.com]

- 4. Arsenic acid sodium salt heptahydrate, Hi-AR™/ACS [himedialabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsinus.com [labsinus.com]

- 7. medium.com [medium.com]

- 8. uspbpep.com [uspbpep.com]

- 9. oecd.org [oecd.org]

- 10. ASTM E70 - pH of Aqueous Solutions With the Glass Electrode [appliedtesting.com]

- 11. store.astm.org [store.astm.org]

- 12. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Sodium Arsenate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsenate heptahydrate is a pentavalent inorganic arsenic compound (arsenate, As(V)) that serves as a critical subject of study in toxicology, environmental health, and pharmacology. Its chemical similarity to phosphate allows it to enter biological systems, initiating a cascade of metabolic events that are central to its toxicity and potential therapeutic applications. Understanding the precise mechanisms of its cellular uptake, subsequent biotransformation, and impact on signaling pathways is paramount for risk assessment and the development of novel arsenic-based therapeutics. This guide provides a comprehensive overview of these core processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Uptake of Sodium Arsenate (As(V))

The initial and rate-limiting step for the biological activity of sodium arsenate is its transport across the cell membrane. Due to the chemical and structural similarity between arsenate (AsO₄³⁻) and phosphate (PO₄³⁻), the primary mechanism for cellular entry is through the phosphate transport system.[1][2]

-

Phosphate Transporters (PiT): Mammalian cells utilize high-affinity phosphate transporters, such as PiT-1 (SLC20A1) and PiT-2 (SLC20A2), for phosphate acquisition. These same transporters recognize and transport arsenate, making them the principal conduits for its cellular entry.

-

Competitive Inhibition: The uptake of arsenate is a competitive process.[1] The presence of high extracellular phosphate concentrations significantly reduces the rate of arsenate transport into the cell, a factor that is critical when designing in vitro experiments.[3]

Intracellular Metabolism and Biotransformation

Once inside the cell, arsenate undergoes a complex, multi-step metabolic pathway, primarily occurring in the liver, which fundamentally alters its chemical properties and biological activity.[4] This process is often considered a "bioactivation" as it produces intermediates that are more toxic than the parent compound.

Reduction of Arsenate (As(V)) to Arsenite (As(III))

The first and most critical metabolic step is the reduction of the pentavalent arsenate to the more reactive and toxic trivalent arsenite (As(III)).[5][6][7] This reaction is catalyzed by cellular reductants, with glutathione (GSH) playing a major role.[6] Some studies also point to the involvement of specific enzymes like arsenate reductases.[8]

Sequential Methylation Pathway

Following reduction, arsenite (As(III)) enters a sequential methylation pathway, famously described by Challenger.[4][9] This process involves alternating steps of oxidative methylation and reduction.

-

Enzymatic Methylation: The key enzyme governing this pathway is Arsenic (+3 oxidation state) methyltransferase (AS3MT) .[6][10][11]

-

Methyl Group Donor: S-adenosylmethionine (SAM) serves as the universal methyl donor for these reactions.[4][6][8]

-

Metabolite Formation: The process yields a series of methylated intermediates:

-

Monomethylarsonic acid (MMA(V)) and its reduced, more toxic form, monomethylarsonous acid (MMA(III)) .

-

Dimethylarsinic acid (DMA(V)) and its reduced, more toxic form, dimethylarsinous acid (DMA(III)) .

-

-

Toxicity of Intermediates: The trivalent methylated intermediates, MMA(III) and DMA(III), are significantly more cytotoxic and genotoxic than inorganic arsenite.[10]

Cellular Efflux and Excretion

The final pentavalent methylated metabolites, MMA(V) and DMA(V), are generally less reactive and are more readily excreted from the body, primarily via the urine.[7][8] This methylation pathway has historically been viewed as a detoxification route, though the high toxicity of the trivalent intermediates complicates this view.[9]

Impact on Cellular Signaling Pathways

The metabolic products of sodium arsenate, particularly arsenite (As(III)), are known to disrupt numerous critical signaling pathways, leading to a wide range of cellular responses from apoptosis to carcinogenic transformation.

-

PI3K-AKT Pathway: Exposure to arsenite substantially suppresses the PI3K-AKT signaling pathway, a central regulator of cell survival.[12][13] This inhibition removes pro-survival signals and can lead to the induction of apoptosis.

-

STAT3 Pathway: Arsenite exposure down-regulates the Jak2-Stat3 pathway, which is crucial for the self-renewal of stem cells.[12][13] This effect is particularly relevant in developmental toxicology and carcinogenesis.

-

Nrf2 Pathway: As a potent inducer of oxidative stress, arsenite activates the Nrf2 pathway.[1][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes as a cellular defense mechanism.

-

NF-κB Pathway: The effect of arsenite on the NF-κB pathway, which controls inflammation and cell survival, is dose-dependent. Low, sub-cytotoxic doses of arsenite have been shown to induce NF-κB activation.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from various experimental studies.

Table 1: In Vitro Concentrations and Observed Cellular Effects

| Compound | Concentration | Cell Type | Key Effect Observed | Reference |

|---|---|---|---|---|

| Sodium Arsenite | 4 µM | Mouse Embryonic Stem Cells | Suppression of PI3K-AKT and STAT3 pathways; G2/M arrest and apoptosis. | [12][13] |

| Sodium Arsenite | 2-4 µM | Human Neural Stem Cells | Induction of mitochondrial apoptotic pathway. | [15] |

| Sodium Arsenite | <10 µM | Various | General induction of NF-κB and AP-1 transcription factors. |[1] |

Table 2: Cellular Arsenic Uptake Measurements

| Cell Type | Arsenate Incubation Conc. | Mean Arsenic Uptake | Measurement Method | Reference |

|---|---|---|---|---|

| Chlamydomonas reinhardtii | 15 µg As/mL | 2.7 fg As per cell | Single Cell ICP-MS | [16] |

| Chlamydomonas reinhardtii | 22.5 µg As/mL | 4.1 fg As per cell | Single Cell ICP-MS | [16] |

| Chlamydomonas reinhardtii | 30 µg As/mL | 3.8 fg As per cell | Single Cell ICP-MS |[16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of arsenic's biological effects.

Protocol: Quantification of Total Cellular Arsenic Uptake

This protocol details how to measure the total amount of arsenic that has entered cells after exposure.

-

Cell Culture: Plate cells (e.g., human hepatocytes) in 6-well plates and grow to 80-90% confluency in standard culture medium.

-

Exposure: Aspirate the culture medium and replace it with a medium containing various concentrations of sodium arsenate heptahydrate (e.g., 0-10 µM). To account for competitive inhibition, it is advisable to use a low-phosphate medium. Incubate for a defined period (e.g., 24 hours).

-

Cell Harvesting and Washing: Aspirate the arsenic-containing medium. Wash the cell monolayer three times with ice-cold, phosphate-buffered saline (PBS) to remove all extracellular arsenic.

-

Cell Lysis and Digestion: Lyse the cells by adding a known volume of a lysis buffer or by scraping them into a solution. For total arsenic analysis, digest the cell lysate with a mixture of high-purity nitric acid and hydrogen peroxide at an elevated temperature to break down the organic matrix.[17]

-

Quantification by ICP-MS: Dilute the digested sample to an appropriate volume with deionized water. Analyze the total arsenic concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[17]

-

Data Normalization: Normalize the measured arsenic mass to the total protein content or cell number in the sample to report uptake as ng As/mg protein or fg As/cell.

Protocol: Analysis of Arsenic Speciation via HPLC-ICP-MS

This protocol allows for the separation and quantification of different arsenic metabolites within the cell.

-

Cell Culture and Exposure: Follow steps 1 and 2 from Protocol 5.1.

-

Cell Harvesting: Follow step 3 from Protocol 5.1.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis method (e.g., sonication in a methanol/water solution) on ice to preserve the different arsenic species.

-

Chromatographic Separation: Inject the cell lysate into a High-Performance Liquid Chromatography (HPLC) system equipped with an anion-exchange column. This separates the arsenic species (As(V), As(III), MMA(V), DMA(V)) based on their charge and affinity for the column.

-

Detection and Quantification: The eluent from the HPLC is directly introduced into an ICP-MS. The ICP-MS detects and quantifies the arsenic in real-time as each species elutes from the column, providing a chromatogram with distinct peaks for each metabolite.

-

Data Analysis: Calculate the concentration of each arsenic species by comparing the peak areas to those of known standards.

References

- 1. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Sodium arsenate (UK PID) [inchem.org]

- 6. Effects of arsenic exposure on DNA methylation and epigenetic gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 8. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Arsenic methylation – Lessons from three decades of research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | The Arsenic Methylation Cycle: How Microbial Communities Adapted Methylarsenicals for Use as Weapons in the Continuing War for Dominance [frontiersin.org]

- 12. Sodium arsenite exposure inhibits AKT and Stat3 activation, suppresses self-renewal and induces apoptotic death of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium arsenite exposure inhibits AKT and Stat3 activation, suppresses self-renewal and induces apoptotic death of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Investigating the Uptake of Arsenate by Chlamydomonas reinhardtii Cells and its Effect on their Lipid Profile using Single Cell ICP-MS and Easy Ambient Sonic-Spray Ionization-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

historical applications of sodium arsenate heptahydrate in scientific research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O), a crystalline solid, has a long and complex history in scientific research. While its toxicity is now widely understood and its use strictly regulated, this compound was instrumental in elucidating fundamental biochemical pathways. Primarily, it served as a potent inhibitor and uncoupler in the study of glycolysis and oxidative phosphorylation, providing researchers with a valuable tool to dissect these intricate cellular processes. This guide delves into the historical applications of sodium arsenate heptahydrate, presenting key experimental findings, methodologies, and the logical frameworks developed by early 20th-century scientists.

Core Applications in Historical Research

The primary historical research applications of sodium arsenate heptahydrate revolved around its ability to interfere with phosphate-dependent enzymatic reactions. Its structural similarity to inorganic phosphate allows it to act as a competitive inhibitor or a substrate analog, leading to the formation of unstable arsenate esters that readily hydrolyze. This property was particularly exploited in two main areas: the study of glycolysis and oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

One of the most significant historical uses of sodium arsenate was as a chemical uncoupler of oxidative phosphorylation. In the presence of arsenate, ATP synthesis is inhibited without affecting the respiratory chain.[1] This occurs because arsenate can substitute for phosphate in the final step of ATP synthesis, forming an unstable ADP-arsenate intermediate that spontaneously hydrolyzes, thus dissipating the energy that would have been used to form ATP.[2]

Inhibition of Glycolysis

Sodium arsenate was also a key tool in dissecting the glycolytic pathway. It was observed to inhibit a crucial step in glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a reaction catalyzed by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][4] Arsenate competes with phosphate for binding to the enzyme, leading to the formation of 1-arseno-3-phosphoglycerate. This compound is unstable and non-enzymatically hydrolyzes to 3-phosphoglycerate and arsenate, bypassing the substrate-level phosphorylation step and thus preventing the net synthesis of ATP from this reaction.[3][5]

Quantitative Data from Historical Studies

The following tables summarize quantitative data from historical studies, illustrating the inhibitory effects of sodium arsenate on key metabolic processes.

| Enzyme/Process | Organism/System | Inhibitor Concentration | Observed Effect | Historical Reference (if available) |

| Glycolysis | Rat Liver (perfused) | IC₅₀ = 25 µM (for arsenite) | Inhibition of lactate gluconeogenesis | [6] |

| Pyruvate Carboxylation | Rat Liver (perfused) | IC₅₀ = 4.25 µM (for arsenite) | Strong inhibition | [6] |

| Oxidative Phosphorylation | Rat Liver Mitochondria | Not specified | Uncoupling of ATP synthesis from respiration | [7] |

| Glyceraldehyde-3-Phosphate Dehydrogenase | Purified Enzyme | Not specified | Inhibition of activity | [4] |

| Experimental Model | Treatment | Parameter Measured | Result | Historical Reference (if available) |

| Cultured Human Cells | 1 µM Sodium Arsenite | Lactate Production | Increased | [8] |

| Cultured Human Cells | 1 µM Sodium Arsenite | Extracellular Acidification | Increased | [8] |

| Rat Kidney | 10 mg/kg body weight/day (intraperitoneal) | Blood Urea Nitrogen | Increased | [9] |

| Rat Kidney | 10 mg/kg body weight/day (intraperitoneal) | Serum Creatinine | Increased | [9] |

Detailed Experimental Protocols from Historical Literature

Protocol 1: Demonstration of Uncoupling of Oxidative Phosphorylation in Isolated Mitochondria (circa 1950s-1960s)

Objective: To demonstrate that sodium arsenate inhibits ATP synthesis without affecting oxygen consumption in isolated mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

Substrate for respiration (e.g., succinate or pyruvate)

-

Adenosine diphosphate (ADP)

-

Inorganic phosphate (Pi)

-

Sodium arsenate heptahydrate solution

-

Oxygen electrode apparatus (e.g., Warburg manometer or Clark-type electrode)

-

Assay reagents for ATP measurement (e.g., firefly luciferase assay)

Methodology:

-

Isolate mitochondria from rat liver using differential centrifugation.

-

Prepare a reaction buffer containing the respiratory substrate.

-

Add a known amount of isolated mitochondria to the reaction buffer in the chamber of an oxygen electrode apparatus.

-

Monitor the basal rate of oxygen consumption.

-

Add a limiting amount of ADP to stimulate respiration (State 3). Observe the increase in oxygen consumption.

-

Once the added ADP is phosphorylated to ATP, observe the return to a slower rate of respiration (State 4).

-

Repeat the ADP addition to ensure mitochondrial integrity.

-

In a parallel experiment, add sodium arsenate to the reaction buffer prior to the addition of ADP.

-

Observe that in the presence of arsenate, the addition of ADP still stimulates oxygen consumption, but the subsequent return to State 4 respiration is not observed, indicating continuous respiration without coupled ATP synthesis.

-

At the end of the experiment, collect aliquots from both control and arsenate-treated samples to measure ATP concentration, confirming the inhibition of ATP synthesis in the presence of arsenate.

Protocol 2: Inhibition of Glycolysis in Cell-Free Extracts (circa 1940s-1950s)

Objective: To demonstrate the inhibitory effect of sodium arsenate on glycolysis by measuring the production of a key glycolytic intermediate or end-product.

Materials:

-

Cell-free extract capable of glycolysis (e.g., yeast extract, muscle homogenate)

-

Glucose

-

ATP and NAD⁺

-

Sodium arsenate heptahydrate solution

-

Reagents for measuring lactate or pyruvate (e.g., lactate dehydrogenase assay)

Methodology:

-

Prepare a cell-free extract from a suitable biological source.

-

Set up a series of reaction tubes containing the cell-free extract, glucose, ATP, and NAD⁺.

-

Add varying concentrations of sodium arsenate heptahydrate to the experimental tubes, with a control tube receiving no arsenate.

-

Incubate all tubes at a controlled temperature (e.g., 37°C) for a specific period.

-

At various time points, take aliquots from each tube and stop the reaction (e.g., by adding a deproteinizing agent like trichloroacetic acid).

-

Measure the concentration of a glycolytic end-product, such as lactate or pyruvate, in each sample.

-

Plot the concentration of the product against time for each arsenate concentration.

-

Observe that increasing concentrations of sodium arsenate lead to a decrease in the rate of product formation, demonstrating the inhibition of glycolysis.

Visualizing Historical Scientific Concepts

Early researchers conceptualized the effects of sodium arsenate heptahydrate on metabolic pathways through logical diagrams and workflows. The following diagrams, rendered in the DOT language, illustrate these historical understandings.

Caption: Inhibition of Glycolysis by Sodium Arsenate.

Caption: Uncoupling of Oxidative Phosphorylation by Sodium Arsenate.

Conclusion

The historical use of sodium arsenate heptahydrate in scientific research, though now largely superseded by more specific and less toxic inhibitors, was pivotal in shaping our understanding of cellular metabolism. By acting as a phosphate analog, it allowed early biochemists to probe the intricacies of glycolysis and oxidative phosphorylation, leading to foundational discoveries in bioenergetics. This guide serves as a testament to the ingenuity of past researchers and the crucial role that even seemingly simple chemical tools can play in advancing scientific knowledge. The detailed protocols and conceptual diagrams provide a window into the experimental and intellectual landscape of a bygone era of biochemical investigation.

References

- 1. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. quora.com [quora.com]

- 4. The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase works as an arsenate reductase in human red blood cells and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-term effects of sodium arsenite (AsIII) and sodium arsenate (AsV) on carbohydrate metabolism in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arsenate uncoupling of oxidative phosphorylation in isolated plant mitochondria (Journal Article) | ETDEWEB [osti.gov]

- 8. ARSENIC EXPOSURE INDUCES THE WARBURG EFFECT IN CULTURED HUMAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the effect of sodium arsenate on the enzymes of carbohydrate metabolism, brush border membrane, and oxidative stress in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

decomposition temperature of sodium arsenate heptahydrate in experiments

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition of sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O). The document details the compound's thermal properties, a standardized experimental protocol for determining its decomposition temperature, and a logical workflow for this experimental process.

Thermal Properties of Sodium Arsenate Heptahydrate

Sodium arsenate heptahydrate is a hydrated inorganic salt that exhibits distinct thermal behavior upon heating. It is known to effloresce in warm air, indicating the lability of its water of crystallization.[1][2] The initial decomposition involves the loss of these water molecules, followed by further decomposition at higher temperatures. When heated to decomposition, it emits toxic fumes of arsenic oxides.[1][3]

Data Summary

The following table summarizes the key thermal decomposition data for sodium arsenate heptahydrate as found in the cited literature.

| Property | Temperature Range | Notes | Source |

| Melting Point | 57 °C (135 °F) | The compound melts, often in its own water of hydration. | [1][3] |

| Anhydrous Transition | 100 °C (212 °F) | Begins to lose water of hydration to become anhydrous. | [1][4] |

| Decomposition | 150 - 180 °C (302 - 356 °F) | The temperature range over which the compound fully decomposes. | [1][4][5] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique for determining the decomposition temperature of hydrated salts. The methodology involves monitoring the mass of a sample as it is heated at a controlled rate. The loss of mass corresponds to the evolution of volatiles, such as water of hydration.

Objective: To determine the temperature ranges over which sodium arsenate heptahydrate loses its water of crystallization and subsequently decomposes.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Sample pans (e.g., aluminum or platinum)

-

Sodium Arsenate Heptahydrate (Na₂HAsO₄·7H₂O) sample

-

Inert purge gas (e.g., Nitrogen or Argon)

-

Crucible and cover for sample handling[6]

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications. Temperature calibration is often performed using certified reference materials with known melting points.[7]

-

Sample Preparation:

-

Weigh a clean, empty sample pan to the highest precision.[6]

-

Place a small, representative amount of the sodium arsenate heptahydrate sample (typically 5-10 mg) into the pan.

-

Record the initial mass of the sample precisely.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Start the inert purge gas flow (e.g., 20-50 mL/min) to provide a stable, non-reactive atmosphere.

-

Seal the furnace.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from the starting temperature to a final temperature well above the expected decomposition point (e.g., 300 °C).[8]

-

-

Data Collection:

-

Initiate the heating program. The instrument will continuously record the sample's mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the mass (or percentage mass loss) versus temperature. This plot is the TGA thermogram.

-

The decomposition temperature is identified by the onset temperature of the significant mass loss steps on the thermogram. The loss of the seven water molecules may occur in one or multiple steps.

-

The derivative of the TGA curve (DTG curve) can be plotted to more accurately determine the temperatures of the fastest mass loss, which correspond to the peaks on the DTG curve.

-

Safety Precautions:

-

Due to the high toxicity of arsenic compounds, all handling of sodium arsenate heptahydrate must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

When heated, the compound emits toxic arsenic fumes; therefore, the exhaust from the TGA must be properly vented.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the decomposition temperature of sodium arsenate heptahydrate using Thermogravimetric Analysis (TGA).

Caption: Workflow for TGA analysis of sodium arsenate heptahydrate.

References

- 1. Sodium arsenate, dibasic heptahydrate | AsH15Na2O11 | CID 61460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium arsenate | AsNa3O4 | CID 47275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM ARSENATE HEPTAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. SODIUM ARSENATE, HEPTAHYDRATE CAS#: 10048-95-0 [m.chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Long-Term Stability of Sodium Arsenate Heptahydrate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the long-term stability of sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O) stock solutions. Ensuring the integrity of these solutions is critical for accurate and reproducible experimental results in research and development. This document outlines best practices for preparation, storage, and stability assessment, supported by available data and detailed experimental protocols.

Introduction to the Stability of Sodium Arsenate Solutions

Sodium arsenate is a pentavalent inorganic arsenic compound widely used in various scientific applications, including as a reference standard, in cell culture studies, and in the development of pharmaceuticals. The stability of its aqueous solutions is paramount, as changes in concentration or speciation can significantly impact experimental outcomes. The primary stability concerns for sodium arsenate solutions are the potential for microbial growth and the chemical reduction of arsenate (As(V)) to the more toxic arsenite (As(III)).

Factors Influencing Long-Term Stability

Several factors can affect the long-term stability of sodium arsenate heptahydrate stock solutions:

-

pH: The pH of the solution is a critical factor. A neutral pH can be more susceptible to microbial growth, while highly acidic or alkaline conditions can influence the chemical form of arsenic.

-

Temperature: Storage temperature plays a significant role in both chemical degradation and microbial proliferation. Lower temperatures generally slow down these processes.

-

Light Exposure: Exposure to light, particularly UV radiation, can potentially induce photochemical reactions that may alter the arsenic species.

-

Presence of Contaminants: Microbial contamination can lead to changes in pH and the redox state of the solution. The presence of reducing agents can promote the conversion of arsenate to arsenite.

-

Container Material: The choice of storage container is important to prevent leaching of contaminants into the solution or adsorption of arsenic onto the container walls.

Quantitative Stability Data

| Storage Condition | pH Range | Preservative/Sterilization | Concentration | Matrix | Reported Stability |

| Frozen (-20°C) | 5.5 - 7.0 | Filter Sterilized | Not Specified | Aqueous | > 6 months |

| Refrigerated (4°C) | 5.5 - 7.0 | Filter Sterilized or 0.02% Sodium Azide | 10 µg/L - 100 µg/L | Mixed Aqueous Standard | Up to 4.5 months[1] |

| Refrigerated (4°C) | Not Specified | 2.5 mM EDTA | 200 µg/L | Ultrapure Water | Stable for 180 days[2] |

| Refrigerated (4°C) | Acidified (<2) | Acid acts as preservative | Not Specified | Aqueous (in presence of Fe(II)) | Up to 6 weeks |

| Refrigerated | Not Specified | None | 1000 mg/L | River/Reagent Water | At least 10 years |